molecular formula C21H18N4O4 B12295771 4-(4-Carboxyphenyl)-2-phenyl-6-(tetrazolidin-5-yl)benzoic acid

4-(4-Carboxyphenyl)-2-phenyl-6-(tetrazolidin-5-yl)benzoic acid

Katalognummer: B12295771
Molekulargewicht: 390.4 g/mol
InChI-Schlüssel: MMLBKDIAUWGSJH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Carboxyphenyl)-2-phenyl-6-(tetrazolidin-5-yl)benzoic acid is a complex organic compound that features a combination of carboxyphenyl, phenyl, and tetrazolidinyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Carboxyphenyl)-2-phenyl-6-(tetrazolidin-5-yl)benzoic acid typically involves multi-step organic reactions. A common approach might include:

    Formation of the Tetrazolidinyl Group: This can be achieved through the reaction of an appropriate precursor with azide compounds under specific conditions.

    Coupling Reactions: The phenyl and carboxyphenyl groups can be introduced through coupling reactions such as Suzuki or Heck reactions.

    Final Assembly: The final product is obtained by combining the intermediate compounds under controlled conditions, often involving catalysts and specific solvents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:

  • Use of continuous flow reactors for better control of reaction conditions.
  • Implementation of purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Carboxyphenyl)-2-phenyl-6-(tetrazolidin-5-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxyphenyl group can be oxidized to form different derivatives.

    Reduction: The tetrazolidinyl group can be reduced under specific conditions.

    Substitution: The phenyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens or organometallic compounds can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-(4-Carboxyphenyl)-2-phenyl-6-(tetrazolidin-5-yl)benzoic acid would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(4-Carboxyphenyl)-2-phenylbenzoic acid: Lacks the tetrazolidinyl group, which might affect its reactivity and applications.

    2-Phenyl-6-(tetrazolidin-5-yl)benzoic acid: Lacks the carboxyphenyl group, potentially altering its chemical properties and uses.

Eigenschaften

Molekularformel

C21H18N4O4

Molekulargewicht

390.4 g/mol

IUPAC-Name

4-(4-carboxyphenyl)-2-phenyl-6-(tetrazolidin-5-yl)benzoic acid

InChI

InChI=1S/C21H18N4O4/c26-20(27)14-8-6-12(7-9-14)15-10-16(13-4-2-1-3-5-13)18(21(28)29)17(11-15)19-22-24-25-23-19/h1-11,19,22-25H,(H,26,27)(H,28,29)

InChI-Schlüssel

MMLBKDIAUWGSJH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=C(C(=CC(=C2)C3=CC=C(C=C3)C(=O)O)C4NNNN4)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.